molecular formula C19H17BrN4O B2693103 N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285532-39-9

N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2693103
CAS RN: 1285532-39-9
M. Wt: 397.276
InChI Key: VATCVOZVWDLDMM-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H17BrN4O and its molecular weight is 397.276. The purity is usually 95%.
BenchChem offers high-quality N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Investigations and Molecular Dynamics Simulations

Vibrational spectroscopic studies, along with molecular dynamic simulations and molecular docking, have been conducted on compounds structurally similar to N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. These studies provide insights into the industrial and biological importance of pyrazole derivatives. The research demonstrates the potential of these compounds as inhibitors of specific enzymes, supported by docking results that align with reported studies (Pillai et al., 2017).

Synthetic Methodologies

Efficient synthesis methods for N-fused heterocyclic compounds, including derivatives related to the target molecule, have been developed. These methods employ a five-component cascade reaction, highlighting the versatility and functional group tolerance of these synthetic routes (Hosseini & Bayat, 2019).

Corrosion Protection Behavior

The application of carbohydrazide-pyrazole compounds in corrosion protection for mild steel in acidic environments has been explored. These studies demonstrate the high efficiency of these compounds as corrosion inhibitors, providing significant insights into their practical applications in industrial settings (Paul, Yadav, & Obot, 2020).

Antiviral and Anticancer Activities

Novel N'-[(1E)-1-(aryl)ethylidene]-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides have been synthesized and screened for anti-HIV-1 and cytotoxic activities. These compounds exhibit promising activities, with specific derivatives showing significant potency against the HIV-1 virus and various cancer cell lines (Aslam et al., 2014).

Antibacterial Activity and DNA Gyrase Inhibition

N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been evaluated as potential DNA gyrase inhibitors, demonstrating significant antibacterial activity. These findings suggest the role of these compounds in developing new antibacterial agents (Sun et al., 2013).

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O/c1-12-17(15-6-4-3-5-7-15)22-23-18(12)19(25)24-21-13(2)14-8-10-16(20)11-9-14/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATCVOZVWDLDMM-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.